molecular formula C7H9N5O B11910190 2-Methoxy-9-methyl-9H-purin-6-amine CAS No. 61494-91-5

2-Methoxy-9-methyl-9H-purin-6-amine

Cat. No.: B11910190
CAS No.: 61494-91-5
M. Wt: 179.18 g/mol
InChI Key: CZVNWPMUKQGDDC-UHFFFAOYSA-N
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Description

2-Methoxy-9-methyl-9H-purin-6-amine is a substituted purine derivative characterized by a methoxy group at the C2 position and a methyl group at the N9 position of the purine scaffold. Purines are central to nucleic acid biology, and their synthetic analogs are widely explored for therapeutic applications, including anticancer and antiviral agents . This compound’s structural modifications aim to enhance metabolic stability, bioavailability, or target specificity compared to natural purines.

Properties

CAS No.

61494-91-5

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-methoxy-9-methylpurin-6-amine

InChI

InChI=1S/C7H9N5O/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11)

InChI Key

CZVNWPMUKQGDDC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methoxy-9-methyl-9H-purin-6-amine typically involves the reaction of 2-chloro-9-methyl-9H-purin-6-amine with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Methoxy-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Methoxy-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to purine receptors and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of nucleic acid synthesis and cell proliferation, which is particularly relevant in its antineoplastic and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-methoxy-9-methyl-9H-purin-6-amine with structurally related purin-6-amine derivatives:

Compound Name Substituents (Position) Molecular Formula Key Synthetic Steps Yield Key Applications/Findings
2-Methoxy-9-methyl-9H-purin-6-amine -OCH₃ (C2), -CH₃ (N9) C₇H₉N₅O Not explicitly reported; inferred from alkylation and substitution strategies N/A Under investigation as a nucleoside analog
N,9-Dimethyl-9H-purin-6-amine -CH₃ (C2), -CH₃ (N9) C₇H₉N₅ Microwave-assisted reaction of 6-chloro-9-methylpurine with methylamine 88% Intermediate for RNA-targeting ligands
9-Allyl-6-chloro-9H-purin-2-amine -Cl (C6), -CH₂CH=CH₂ (N9) C₈H₈ClN₅ Allylation of 2-amino-6-chloropurine with allyl bromide 50% Precursor for isoxazole-functionalized purines
6-(Cyclohexylmethoxy)-9H-purin-2-amine -OCH₂C₆H₁₁ (C6) C₁₂H₁₇N₅O Alkylation of 2-amino-6-chloropurine with cyclohexylmethanol 49% Potential kinase inhibitor scaffold
2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine -Cl (C2), -CH₃ (N6), -tetrahydropyran (N9) C₁₁H₁₄ClN₅O Chlorination and alkylation of purine core 84% YTHDC1-binding ligand for epigenetic studies

Physicochemical Properties

  • Solubility: Methoxy and alkyl groups enhance lipophilicity compared to polar natural purines. For example, 9-(tetrahydro-2-furanyl)purin-6-amine shows improved membrane permeability due to its non-polar substituents .
  • Stability : Methyl and methoxy groups at N9/C2 reduce susceptibility to enzymatic deamination, a common limitation of adenine derivatives .

Biological Activity

2-Methoxy-9-methyl-9H-purin-6-amine is a purine derivative with significant biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula of 2-Methoxy-9-methyl-9H-purin-6-amine is C9_9H12_{12}N4_4O, with a molecular weight of approximately 196.22 g/mol. Its unique structure features a methoxy group and a methyl group attached to the purine ring, which are critical for its biological activity.

Biological Activity

Research indicates that 2-Methoxy-9-methyl-9H-purin-6-amine exhibits various biological activities:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes, which may have implications in treating diseases such as cancer and inflammatory disorders.
  • Interaction with Purinergic Receptors : Its structural features suggest potential interactions with purinergic receptors, crucial for neurotransmission and immune responses.
  • Anticancer Properties : Studies have shown that derivatives of purines, including this compound, can induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated its efficacy against multiple cancer types .

The mechanisms through which 2-Methoxy-9-methyl-9H-purin-6-amine exerts its effects include:

  • Binding Affinity : Interaction studies reveal that the compound has a significant binding affinity to various cellular targets, influencing pathways related to cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through intrinsic pathways .

Comparative Analysis with Similar Compounds

The following table compares 2-Methoxy-9-methyl-9H-purin-6-amine with structurally similar purine derivatives:

Compound NameMolecular FormulaUnique Features
2-Amino-6-methylpurineC6_6H8_8N4_4Lacks methoxy group; simpler structure
9-MethyladenineC7_7H10_{10}N4_4Similar core but different substituents
2-MethoxyadenineC7_7H10_{10}N4_4OContains methoxy group at position 2
8-Methoxy-7-methylpurineC10_{10}H12_{12}N4_4OContains additional methyl group at position 7

Uniqueness : The presence of both a methoxy and a methyl group distinguishes 2-Methoxy-9-methyl-9H-purin-6-amine from other similar compounds, potentially enhancing its biological activity and selectivity for specific therapeutic targets.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 2-Methoxy-9-methyl-9H-purin-6-amine:

  • Antitumor Activity : In a recent study, derivatives were tested on seven cancer cell lines, demonstrating significant cytotoxic effects. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the purine ring could enhance anticancer properties .
  • Mechanistic Insights : Further research into the compound's mechanism revealed that it could induce S-phase arrest in HL-60 cells, suggesting its role in modulating the cell cycle as part of its anticancer activity .
  • Inhibition Studies : The compound's ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, has been linked to its potential in reducing tumor metastasis and invasion.

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